molecular formula C19H20BD5N4O4 B593862 B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid CAS No. 1133706-15-6

B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid

Cat. No.: B593862
CAS No.: 1133706-15-6
M. Wt: 389.3
InChI Key: GXJABQQUPOEUTA-QAOZPTLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bortezomib-d5 contains 5 deuterium atoms on the phenyl group. Bortezomib-d5 is intended for use as an internal stadard for the quantification of bortezomib by GC- or LC-MS. Bortezomib is a dipeptide boronic acid derivative that reversibly inhibits the 20S proteasome (Ki = 0.6 nM). It binds the β5-subunit of the 20S proteasome and selectively inhibits chymotryptic activity. In part by blocking the degradation of tumor-suppressing and proapoptotic proteins, bortezomib drives cell cycle arrest and apoptosis in cancer cell lines and has applications in multiple myeloma and certain lymphomas, as well as other types of cancer. Proteasome inhibitors, including bortezomib, have potential in combination therapy with chemotherapy and radiation therapy against cancer.

Properties

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJABQQUPOEUTA-QAOZPTLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid
Reactant of Route 2
B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid
Reactant of Route 3
B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid
Reactant of Route 4
B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid
Reactant of Route 5
B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid
Reactant of Route 6
B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid

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